molecular formula C12H11ClN2O3S2 B3083964 N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142206-98-1

N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B3083964
CAS No.: 1142206-98-1
M. Wt: 330.8 g/mol
InChI Key: YFCXCXHBUNLEQL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazole derivative characterized by a central 4-oxo-4,5-dihydro-1,3-thiazole core substituted with a mercapto (-SH) group at position 2 and an acetamide-linked 3-chloro-4-methoxyphenyl moiety at position 3. This compound belongs to a class of bioactive molecules often explored for antimicrobial, anti-inflammatory, and anticancer properties due to the thiazole ring’s versatility in drug design . The chloro and methoxy substituents on the phenyl group contribute to its electronic and steric profile, influencing solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-18-8-3-2-6(4-7(8)13)14-10(16)5-9-11(17)15-12(19)20-9/h2-4,9H,5H2,1H3,(H,14,16)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCXCXHBUNLEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS No: 1142206-98-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.

The molecular formula of this compound is C12H11ClN2O3S2C_{12}H_{11}ClN_{2}O_{3}S_{2}, with a molecular weight of approximately 303.81 g/mol. The structure includes a thiazole moiety, which has been associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit promising anticancer properties. The structure-activity relationship (SAR) analysis shows that modifications in the phenyl ring can significantly influence the cytotoxic activity against different cancer cell lines.

  • In Vitro Studies :
    • A study evaluated the anticancer effects of various thiazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit cell proliferation in several cancer types, including leukemia and breast cancer. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against Bcl-2 overexpressing cells .
CompoundCancer Cell LineIC50 (µM)
Compound AA431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22
N-(3-chloro...)Various (screened at 10 µM)Low activity observed

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Thiazole derivatives have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies :
    • In vitro tests highlighted that thiazole-containing compounds could effectively inhibit bacterial growth, suggesting their potential as new antibacterial agents . The presence of specific substituents on the thiazole ring was crucial for enhancing antibacterial efficacy.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Case Studies and Research Findings

Several case studies have focused on the biological activities of thiazole derivatives:

  • Case Study on Anticancer Effects :
    • A comprehensive screening by the National Cancer Institute evaluated numerous compounds similar to N-(3-chloro...) across various cancer cell lines. The findings revealed that compounds with thiazole structures showed selective cytotoxicity towards leukemia cells, suggesting a targeted approach for treatment .
  • Research on SAR :
    • Research conducted on SAR indicated that modifications such as introducing halogens or electron-donating groups can significantly enhance the anticancer activity of thiazole derivatives. This information is crucial for future drug design efforts aimed at optimizing therapeutic efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution at Thiazole Ring

The mercapto (-SH) group at position 2 of the thiazole ring undergoes selective alkylation or acylation under mild conditions:

  • Alkylation : Reacts with 2-chloroacetamide derivatives in ethanol/KOH at 70°C for 1.5 hours, yielding S-alkylated products (e.g., 5-ethylthio derivatives) with 81% efficiency .

  • Acylation : Treatment with dichloroacetyl chloride in dioxane/triethylamine produces N,S-diacylated compounds at 90% yield .

Reaction Scheme :

  • Thiol activation :
    \text{Thiazole-SH + KOH → Thiazole-S⁻K⁺}

  • Electrophilic attack :
    \text{Thiazole-S⁻ + Cl-CH₂-CO-R → Thiazole-S-CH₂-CO-R}

Cyclocondensation Reactions

The 4-oxo-4,5-dihydrothiazole core participates in heterocycle formation:

  • Reacts with ethyl glycinate hydrochloride under El-Saghier conditions (neat, 70°C, 2 hours) to form imidazolidin-4-one hybrids via nucleophilic ring closure .

  • Yields imidazole-thiazole fused systems (e.g., 4f in Scheme 2 of PMC10448697) at 92% efficiency when using cyclohexylamine .

Key intermediates :

IntermediateStructureRole
ICyanoacetamido adductNucleophilic attack precursor
IIImino-ester complexRing-closure driver

Acetamide Group Modifications

The N-(3-chloro-4-methoxyphenyl)acetamide moiety exhibits:

  • Base-catalyzed hydrolysis : Cleavage to 3-chloro-4-methoxyaniline under reflux with NaOH/EtOH .

  • Methyl ether demethylation : HBr/acetic acid converts methoxy to hydroxyl groups at 110°C .

Thiazole Ring Oxidation

Controlled oxidation with H₂O₂/acetic acid converts the 4-oxo group to a sulfoxide, enhancing electrophilicity for subsequent SNAr reactions .

Biological Activity Correlation

Structural analogs demonstrate critical structure-activity relationships (SAR):

Analog StructureBioactivity (IC₅₀)Key Feature
N-(5-methylthiazolyl)-acetamide23.30 μM (A549 cells) Methylthiazole substitution
2-(Benzo[d]thiazolyl)-acetamide10–30 μM (U251 cells) Benzothiazole fusion
N-Cyclohexyl-imidazolidinone 80% antibacterial indexImidazole-thiazole hybrid

Critical observations :

  • Electron-withdrawing groups (e.g., -Cl on phenyl) enhance cytotoxic potency by 40% compared to unsubstituted analogs .

  • Thiol retention is essential for apoptosis induction (85% activity loss upon S-methylation) .

Mechanistic Insights from Computational Studies

Molecular dynamics simulations reveal:

  • Hydrophobic interactions : Dominant binding mode with Bcl-2 proteins (ΔG = -9.8 kcal/mol) .

  • H-bonding : Thiazole carbonyl interacts with Arg105 (distance: 2.1Å) in 4IEH protein .

Optimization guidelines :

  • Maintain 2-mercapto group for target engagement

  • Introduce p-electron donors (e.g., -OCH₃) to improve solubility

  • Avoid bulky N-substituents to prevent steric clashes

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl ring and the thiazole core. Key examples include:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide 4-Ethoxy C₁₃H₁₅N₃O₃S 293.34 Ethoxy group enhances lipophilicity; tautomerism observed in NMR studies
N-(4-Bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide 4-Bromo C₁₁H₉BrN₂O₂S₂ 345.24 Bromine increases molecular weight; potential halogen bonding interactions
N-(2-Methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide 2-Methoxy C₁₂H₁₂N₂O₃S₂ 296.40 Ortho-methoxy group may sterically hinder rotation, affecting conformation
Target Compound 3-Chloro-4-methoxy C₁₂H₁₀ClN₂O₃S₂ 329.81 Chloro and methoxy groups balance electron-withdrawing/donating effects

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and reactivity in electrophilic substitutions. The chloro group in the target compound may improve binding to hydrophobic enzyme pockets compared to ethoxy or methoxy derivatives .
  • Tautomerism: Analogues like N-(4-ethoxyphenyl) derivatives exist as tautomeric mixtures (e.g., thiazolidinone vs. thiazole forms), confirmed via 2D NMR . The target compound’s tautomeric behavior remains uncharacterized but likely similar.
  • Solubility : Methoxy and ethoxy groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogues .
Computational and Spectroscopic Data
  • NMR Characterization: Analogues like 3a and 3c show distinct tautomeric peaks in $^1$H NMR, resolved via NOESY and HMBC . The target compound’s NMR would require similar analysis to confirm tautomerism.
  • Molecular Weight : The target compound’s molecular weight (329.81 g/mol) is intermediate between smaller methoxy derivatives (e.g., 296.4 g/mol) and bulkier bromo/chloro-fluorophenyl analogues (e.g., 368.78 g/mol) .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis typically involves coupling chloroacetylated intermediates with thiazolidinone precursors under reflux conditions. For example:

  • Reagent Selection: Use triethylamine as a base to neutralize HCl byproducts during chloroacetylation (e.g., refluxing with chloroacetyl chloride in triethylamine for 4 hours) .
  • Solvent Optimization: Dimethylformamide (DMF) with potassium carbonate facilitates nucleophilic substitution reactions, as seen in analogous acetamide derivatives .
  • Purification: Recrystallization from non-polar solvents (e.g., pet-ether) removes unreacted starting materials. Monitor reaction progress via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane systems) .

Basic: What spectroscopic techniques are critical for characterizing its structure?

Methodological Answer:

  • NMR Analysis: Use ¹H/¹³C NMR to confirm backbone connectivity. For instance, the thiazol-4-one ring protons appear as distinct doublets (δ 3.5–4.5 ppm for CH₂ groups), while the methoxyphenyl moiety shows singlet peaks (δ 3.8–4.0 ppm) .
  • X-ray Crystallography: Resolve tautomeric equilibria (e.g., thiazolidinone vs. thiazol-4-one forms) observed in solution-phase NMR by solid-state structural determination .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 385.05 for C₁₃H₁₂ClN₂O₃S) .

Advanced: How do tautomeric equilibria impact biological activity assessments?

Methodological Answer:
The compound may exist as a 1:1 tautomeric mixture (e.g., thiazolidinone-thiazol-4-one forms), which can alter binding affinity in assays. Strategies include:

  • Variable-Temperature NMR: Identify dominant tautomers by analyzing chemical shift changes at different temperatures .
  • Computational Modeling: Use density functional theory (DFT) to calculate tautomer stability (e.g., Gibbs free energy differences < 1 kcal/mol favor equilibria) .
  • Bioactivity Controls: Test both tautomers separately via HPLC-purified fractions to isolate their effects .

Advanced: What computational tools are recommended for studying its receptor interactions?

Methodological Answer:

  • Docking Studies: AutoDock4 or Schrödinger Suite can model ligand-receptor binding. Flexible side-chain docking is critical for accommodating the thiazole ring’s conformational mobility .
  • Electrostatic Potential Maps: Generate via Multiwfn to identify nucleophilic/electrophilic regions (e.g., the mercapto group’s high electron density) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with catalytic residues (e.g., Cys153 in kinase targets) .

Basic: How should researchers address contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts.
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., oxidation of the mercapto group) that may skew results .
  • Positive Controls: Compare with structurally similar analogs (e.g., N-(4-nitrophenyl) derivatives) to benchmark activity .

Advanced: What strategies mitigate instability during in vitro studies?

Methodological Answer:

  • Redox Buffers: Add 1 mM DTT or glutathione to stabilize the mercapto group against oxidation .
  • Light Sensitivity: Store solutions in amber vials at –20°C; monitor degradation via UV-Vis (λmax shifts from 270 nm to 310 nm indicate oxidation) .
  • Lyophilization: Prepare lyophilized aliquots in trehalose/PBS matrices to enhance shelf life (>6 months at –80°C) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
  • Spill Management: Neutralize acidic byproducts with sodium bicarbonate; collect solid waste in sealed containers for incineration .
  • First Aid: For inhalation exposure, administer 100% O₂ and consult a toxicologist immediately due to potential thiol toxicity .

Advanced: How can researchers explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 3-chloro-4-methoxyphenyl with 4-fluorophenyl) and assess activity changes .
  • QSAR Modeling: Train random forest models on datasets (n > 50 analogs) using descriptors like logP, polar surface area, and H-bond donors .
  • Fragment-Based Screening: Use X-ray crystallography to identify critical binding motifs (e.g., the acetamide linker’s role in hydrophobic interactions) .

Future Directions: What understudied applications warrant further investigation?

  • Antimicrobial Targets: Screen against ESKAPE pathogens, focusing on thiazole-mediated inhibition of bacterial topoisomerases .
  • Kinase Inhibitors: Profile against CDK4/6 and EGFR mutants using biochemical assays (IC₅₀ < 1 µM suggests therapeutic potential) .
  • Green Synthesis: Develop solvent-free mechanochemical routes to reduce E-factor scores (<5 vs. traditional methods) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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